molecular formula C18H27NO4 B270411 1-(3,4,5-Triethoxybenzoyl)piperidine

1-(3,4,5-Triethoxybenzoyl)piperidine

Cat. No. B270411
M. Wt: 321.4 g/mol
InChI Key: XRQHXOIMOLEIGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,4,5-Triethoxybenzoyl)piperidine, also known as TEBP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. TEBP is a piperidine derivative that is synthesized using a multi-step process. In

Mechanism of Action

The mechanism of action of 1-(3,4,5-Triethoxybenzoyl)piperidine is not fully understood. However, it is believed that this compound acts as a dopamine D2 receptor antagonist. Dopamine D2 receptors are G protein-coupled receptors that are involved in various physiological processes such as motor control, reward, and addiction. This compound may also interact with other receptors in the brain, which may contribute to its effects.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In animal studies, this compound has been shown to decrease locomotor activity, increase prolactin secretion, and decrease dopamine release. This compound has also been shown to have antipsychotic effects in animal models of schizophrenia.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(3,4,5-Triethoxybenzoyl)piperidine in lab experiments is its high selectivity for dopamine D2 receptors. This allows researchers to study the role of dopamine D2 receptors in various physiological processes. However, one limitation of using this compound is its low solubility in water, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on 1-(3,4,5-Triethoxybenzoyl)piperidine. One direction is to study the potential of this compound as a drug candidate for the treatment of various diseases such as Alzheimer's disease, Parkinson's disease, and schizophrenia. Another direction is to study the mechanism of action of this compound in more detail to better understand its effects on dopamine receptors. Additionally, more research is needed to determine the optimal dosage and administration of this compound in animal and human studies.

Synthesis Methods

1-(3,4,5-Triethoxybenzoyl)piperidine is synthesized using a multi-step process that involves the reaction of piperidine with 3,4,5-triethoxybenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain this compound in its pure form.

Scientific Research Applications

1-(3,4,5-Triethoxybenzoyl)piperidine has been extensively studied for its potential applications in various fields such as medicinal chemistry, neuroscience, and pharmacology. In medicinal chemistry, this compound has been studied for its potential as a drug candidate for the treatment of various diseases such as Alzheimer's disease, Parkinson's disease, and schizophrenia. In neuroscience, this compound has been studied for its potential as a tool to study the role of dopamine receptors in the brain. In pharmacology, this compound has been studied for its potential as a tool to study the mechanism of action of various drugs.

properties

Molecular Formula

C18H27NO4

Molecular Weight

321.4 g/mol

IUPAC Name

piperidin-1-yl-(3,4,5-triethoxyphenyl)methanone

InChI

InChI=1S/C18H27NO4/c1-4-21-15-12-14(18(20)19-10-8-7-9-11-19)13-16(22-5-2)17(15)23-6-3/h12-13H,4-11H2,1-3H3

InChI Key

XRQHXOIMOLEIGQ-UHFFFAOYSA-N

SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)N2CCCCC2

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)N2CCCCC2

Origin of Product

United States

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